![molecular formula C23H21ClN6O2 B6532210 5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide CAS No. 1019098-40-8](/img/structure/B6532210.png)
5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide
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Overview
Description
This compound is a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature . The synthesized compounds showed a pronounced stimulating effect on plant growth .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate in the preparation of zolazepam is 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone . This intermediate is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which is prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The pyridazine ring is substituted with an amino group that is further substituted with a phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The key reactions include acylation, chlorination, and amination .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, some hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Molecular Docking Studies
The compound has been used in molecular docking studies. For instance, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that the compound could be used in the development of new drugs with improved efficacy.
NMR Spectroscopy
The compound can be analyzed using ¹H NMR spectroscopy . This technique is useful for determining the structure of a compound, as the area under a signal is proportional to the number of protons to which the signal corresponds .
Synthesis of New Compounds
The compound can be used as an intermediate in the synthesis of new compounds. For example, it’s an intermediate in the preparation of N-(phenylsulfonyl)benzamides and N-(3-pyridylsulfonyl)benzamides .
Treatment of Cancer and Immune Diseases
The compound can be used in the synthesis of apoptosis-inducing agents for the treatment of cancer and immune diseases .
Treatment of Autoimmune Diseases
Similarly, the compound can be used in the synthesis of agents for the treatment of autoimmune diseases .
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-14-12-15(2)30(29-14)22-11-10-21(27-28-22)25-17-5-7-18(8-6-17)26-23(31)19-13-16(24)4-9-20(19)32-3/h4-13H,1-3H3,(H,25,27)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDBFJVJYZZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide |
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